Tos-PEG2-acid

Catalog No.
S14246360
CAS No.
M.F
C12H16O6S
M. Wt
288.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tos-PEG2-acid

Product Name

Tos-PEG2-acid

IUPAC Name

3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoic acid

Molecular Formula

C12H16O6S

Molecular Weight

288.32 g/mol

InChI

InChI=1S/C12H16O6S/c1-10-2-4-11(5-3-10)19(15,16)18-9-8-17-7-6-12(13)14/h2-5H,6-9H2,1H3,(H,13,14)

InChI Key

OHCFWABZSDYCKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)O

Tos-PEG2-acid, also known as tosyl-polyethylene glycol-2-carboxylic acid, is a chemical compound that integrates a tosyl group with a polyethylene glycol (PEG) chain and a terminal carboxylic acid. The structure of Tos-PEG2-acid enhances its solubility in aqueous environments due to the hydrophilic nature of the polyethylene glycol component. The tosyl group serves as an excellent leaving group, making it highly reactive in nucleophilic substitution reactions. This compound is characterized by its molecular formula C11H14O5SC_{11}H_{14}O_5S and a molecular weight of approximately 286.30 g/mol .

Due to its functional groups:

  • Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles, facilitating the formation of new compounds.
  • Deprotection Reactions: The carboxylic acid can be liberated from its t-butyl ester form under acidic conditions.
  • Esterification and Amidation: The terminal carboxylic acid can react with alcohols or amines to form esters or amides, respectively, allowing for further functionalization .

The biological activity of Tos-PEG2-acid is primarily attributed to its ability to enhance solubility and stability of therapeutic agents. The hydrophilic PEG spacer increases the bioavailability of drugs by improving their solubility in biological fluids. Additionally, the tosyl group may facilitate interactions with various biomolecules, enhancing drug delivery systems or conjugation strategies in biochemistry and pharmaceuticals .

The synthesis of Tos-PEG2-acid typically involves several key steps:

  • PEGylation: A suitable precursor undergoes PEGylation to introduce the polyethylene glycol chain.
  • Tosylation: The PEGylated intermediate is treated with tosyl chloride in the presence of a base (e.g., pyridine) to incorporate the tosyl group.
  • Acidification: The final product is obtained by hydrolyzing any protective groups to yield the carboxylic acid functionality .

Industrial production methods mirror these laboratory techniques but are optimized for scale, utilizing automated systems for consistency and efficiency.

Tos-PEG2-acid is utilized in various fields, including:

  • Drug Delivery Systems: Enhancing the solubility and stability of pharmaceuticals.
  • Bioconjugation: Serving as a linker for attaching drugs or biomolecules to surfaces or other compounds.
  • Nanotechnology: Involved in the development of nanocarriers for targeted drug delivery.
  • Research

Interaction studies involving Tos-PEG2-acid focus on its reactivity with nucleophiles and other functional groups. Its ability to participate in click chemistry reactions enables the formation of stable linkages with azides or alkynes, facilitating the development of complex biomolecular architectures. These interactions are crucial for advancing drug delivery systems and understanding biochemical pathways .

Several compounds share structural similarities with Tos-PEG2-acid, each offering unique properties:

Compound NameFunctional GroupsUnique Features
Tos-PEG2-carboxylic acidCarboxylic acidLacks the t-butyl ester protection
Tos-PEG2-amino acidAmine groupProvides different reactivity profiles
Tos-PEG2-hydroxylHydroxyl groupOffers distinct solubility characteristics
Azido-PEG2-acidAzide and carboxylic acidEnables click chemistry applications

Tos-PEG2-acid stands out due to its combination of a tosyl group and a terminal carboxylic acid, providing both excellent leaving properties and functional versatility for further modifications . This unique structure makes it particularly valuable in bioconjugation and drug delivery applications compared to its analogs.

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

288.06675940 g/mol

Monoisotopic Mass

288.06675940 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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